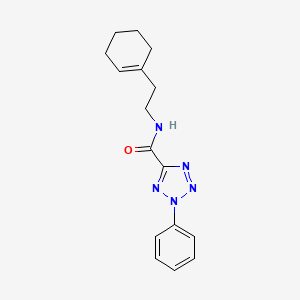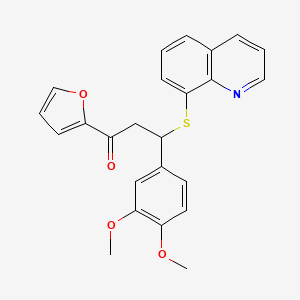![molecular formula C21H22N4O3S B2535180 4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904825-28-1](/img/structure/B2535180.png)
4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes, including carbonic anhydrases and kynurenine 3-hydroxylase, and for their anti-inflammatory, antibacterial, and cytotoxic properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or benzoic
Applications De Recherche Scientifique
Potential Therapeutic Applications
- PI3K Inhibitors for Treating Idiopathic Pulmonary Fibrosis and Cough: Compounds closely related to 4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide have been evaluated for their utility as broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors. These inhibitors, including GSK-2126458, have shown promise in early clinical studies for treating idiopathic pulmonary fibrosis, with some in vitro evidence supporting their use (Norman, 2014).
Photodynamic Therapy and Photocatalysis
Photophysicochemical Properties for Photocatalytic Applications
Research on zinc(II) phthalocyanine derivatives substituted with new benzenesulfonamide derivative substituents has highlighted their potential in photocatalytic applications. These compounds exhibit favorable photophysical and photochemical properties, making them suitable for use in environmental cleanup and synthetic organic chemistry (Öncül, Öztürk, & Pişkin, 2021).
Potential in Photodynamic Therapy for Cancer Treatment
Another study focused on the synthesis and characterization of zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups. These compounds have shown remarkable potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy, thanks to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
- Antifungal Screening of Novel Azetidin-2-ones: A study on the synthesis of novel 4-(3-chloro-2-(4-hydroxy-3-methoxybenzylidene)-4-oxoazetidin-1-yl)amino-N-(substituted) benzenesulfonamide compounds revealed potent antifungal activity against Aspergillus niger & Aspergillus flavus. This research indicates the potential of benzenesulfonamide derivatives in developing new antifungal agents (Gupta & Halve, 2015).
Enzyme Inhibition for Therapeutic Uses
- Inhibitory Potential Against Enzymes: N-substituted sulfonamides synthesized from benzene sulfonyl chloride have been screened for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. Some of these compounds exhibited significant inhibitory potential, suggesting their utility in designing enzyme inhibitors for therapeutic purposes (Rehman et al., 2011).
Orientations Futures
The future directions for “4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of new biologically active compounds . The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
Propriétés
IUPAC Name |
4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-28-18-7-9-19(10-8-18)29(26,27)24-17-6-4-5-16(15-17)20-11-12-21(23-22-20)25-13-2-3-14-25/h4-12,15,24H,2-3,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJARQMFMKTBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B2535097.png)

![N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2535099.png)
![N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2535100.png)


![3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid](/img/structure/B2535106.png)

amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2535111.png)

![2-(2,3-dimethylphenoxy)-N-[2-pyrrolidin-1-yl-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2535115.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)
![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535120.png)